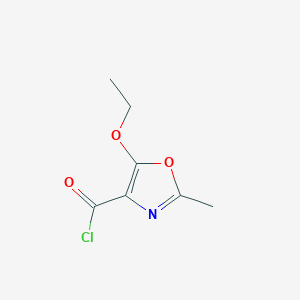
Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a methyl ester group at position 6, and a tetrahydroisoquinoline core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to lymphocyte function-associated antigen-1 (LFA-1), which plays a role in immune response modulation .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: This compound is similar in structure but lacks the methyl ester group.
Lifitegrast: An FDA-approved drug for the treatment of dry eye syndrome, which shares structural similarities with the compound.
Uniqueness
Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H9Cl2NO3 |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
methyl 5,7-dichloro-1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO3/c1-17-11(16)8-7(12)4-6-5(9(8)13)2-3-14-10(6)15/h4H,2-3H2,1H3,(H,14,15) |
Clave InChI |
NICCPEVZCFEXQQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C2C(=C1Cl)CCNC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



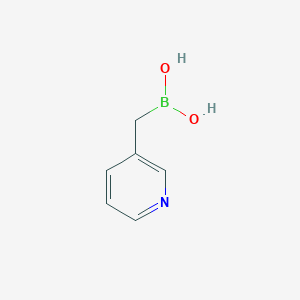

![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
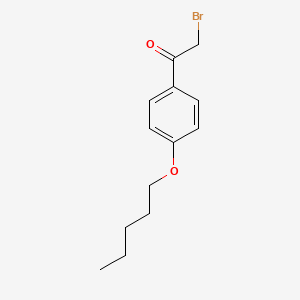
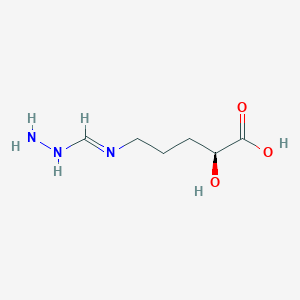


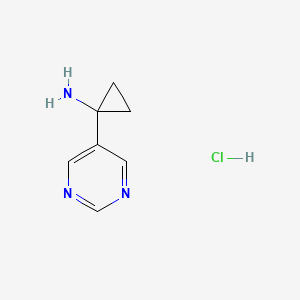
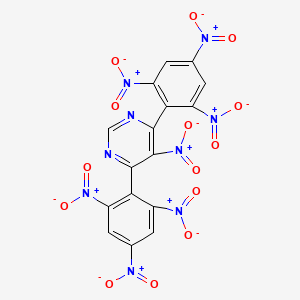
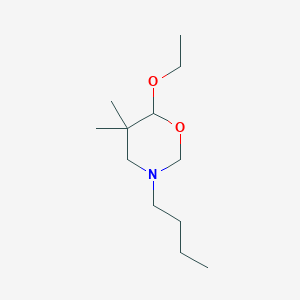
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
